molecular formula C17H18ClN3O2 B268876 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide

3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide

Cat. No. B268876
M. Wt: 331.8 g/mol
InChI Key: MEFIPAOMZWUFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide, also known as CAPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAPB is a member of the benzamide family of compounds and is structurally similar to other benzamide derivatives such as sulpiride and metoclopramide.

Mechanism of Action

The mechanism of action of 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide is not fully understood, but it is thought to involve the inhibition of various cellular processes. In cancer cells, 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to inhibit cell proliferation and induce apoptosis through the activation of caspase enzymes. In sensory neurons, 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to inhibit voltage-gated sodium channels, which are involved in the transmission of pain signals. These effects are thought to be mediated through the binding of 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide to specific targets within the cell.
Biochemical and Physiological Effects:
3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to have several biochemical and physiological effects in various cellular systems. In cancer cells, 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis. In sensory neurons, 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to inhibit voltage-gated sodium channels, which are involved in the transmission of pain signals. These effects suggest that 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide may have potential as a therapeutic agent for the treatment of cancer and chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide in lab experiments is that it has been shown to have potent anticancer and analgesic effects in various cellular and animal models. Furthermore, the synthesis of 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide is relatively straightforward and can be performed using commercially available reagents. However, one limitation of using 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide in lab experiments is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.

Future Directions

For research on 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide could include investigating its potential as a chemotherapeutic agent for the treatment of cancer, as well as its potential as an analgesic for the treatment of chronic pain. Furthermore, future research could focus on elucidating the mechanism of action of 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide and identifying specific targets within the cell that mediate its effects. Finally, future research could investigate the pharmacokinetics and pharmacodynamics of 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide, which could help to inform its potential use in clinical settings.

Synthesis Methods

The synthesis of 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide involves the reaction of 3-chloroaniline with propionyl chloride to form 3-chloro-N-propionylaniline. This intermediate is then reacted with benzoyl chloride to form 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide. The synthesis of 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide has been reported in several scientific papers, and the purity of the compound can be confirmed using various analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide has been investigated for its potential therapeutic applications in several scientific studies. One area of research has focused on the anticancer properties of 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide. In vitro studies have shown that 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Furthermore, 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide may have potential as a chemotherapeutic agent for the treatment of cancer.
Another area of research has investigated the potential use of 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide as an analgesic. In animal studies, 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide has been shown to have analgesic effects in models of neuropathic pain and inflammatory pain. These effects are thought to be mediated through the inhibition of voltage-gated sodium channels in sensory neurons. These findings suggest that 3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide may have potential as a novel analgesic for the treatment of chronic pain.

properties

Product Name

3-{[(3-chloroanilino)carbonyl]amino}-N-propylbenzamide

Molecular Formula

C17H18ClN3O2

Molecular Weight

331.8 g/mol

IUPAC Name

3-[(3-chlorophenyl)carbamoylamino]-N-propylbenzamide

InChI

InChI=1S/C17H18ClN3O2/c1-2-9-19-16(22)12-5-3-7-14(10-12)20-17(23)21-15-8-4-6-13(18)11-15/h3-8,10-11H,2,9H2,1H3,(H,19,22)(H2,20,21,23)

InChI Key

MEFIPAOMZWUFCD-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)NC2=CC(=CC=C2)Cl

Origin of Product

United States

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